Cas no 1160574-34-4 (2,4-dibromo-1,3-dichloro-5-fluorobenzene)
2,4-dibromo-1,3-dichloro-5-fluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 2,4-dibromo-1,3-dichloro-5-fluorobenzene
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- MDL: MFCD11845893
- Inchi: 1S/C6HBr2Cl2F/c7-4-2(9)1-3(11)5(8)6(4)10/h1H
- InChI Key: SFMSSZCTWYRRKL-UHFFFAOYSA-N
- SMILES: C1(Cl)=CC(F)=C(Br)C(Cl)=C1Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
2,4-dibromo-1,3-dichloro-5-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Oakwood | 037499-5g |
2,4-Dibromo-3,5-dichlorofluorobenzene |
1160574-34-4 | 5g |
$1289.00 | 2023-09-16 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD322529-1g |
2,4-Dibromo-3,5-dichlorofluorobenzene |
1160574-34-4 | 95+% | 1g |
¥2807.0 | 2023-04-05 | |
| Crysdot LLC | CD12177278-5g |
2,4-Dibromo-3,5-dichlorofluorobenzene |
1160574-34-4 | 95+% | 5g |
$1216 | 2024-07-23 |
2,4-dibromo-1,3-dichloro-5-fluorobenzene Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 2,4-dibromo-1,3-dichloro-5-fluorobenzene
2,4-Dibromo-1,3-Dichloro-5-Fluorobenzene: A Comprehensive Overview
2,4-Dibromo-1,3-dichloro-5-fluorobenzene is a highly specialized aromatic compound with the CAS number 1160574-34-4. This compound is characterized by its unique substitution pattern on the benzene ring, featuring bromine atoms at positions 2 and 4, chlorine atoms at positions 1 and 3, and a fluorine atom at position 5. The combination of these halogens imparts distinctive chemical properties to the molecule, making it a subject of interest in various research and industrial applications.
The synthesis of 2,4-dibromo-1,3-dichloro-5-fluorobenzene typically involves multi-step halogenation processes. Recent advancements in catalytic systems and selective halogenation techniques have enabled more efficient and environmentally friendly methods for its production. Researchers have explored the use of transition metal catalysts to achieve higher yields and better control over the substitution pattern on the benzene ring.
One of the most notable applications of this compound is in the field of materials science. The presence of multiple halogens on the benzene ring enhances its electronic properties, making it a valuable component in the development of advanced materials such as high-performance polymers and electronic devices. For instance, studies have shown that incorporating 2,4-dibromo-1,3-dichloro-5-fluorobenzene into polymer matrices can significantly improve their thermal stability and mechanical strength.
In addition to its role in materials science, this compound has also found applications in pharmaceutical research. The halogenated benzene derivatives are often used as building blocks in drug design due to their ability to modulate biological activities through specific interactions with cellular targets. Recent research has focused on the potential of 2,4-dibromo-1,3-dichloro-5-fluorobenzene as a precursor for developing novel anti-cancer agents.
The environmental impact of 2,4-dibromo-1,3-dichloro-5-fluorobenzene has also been a topic of interest among scientists. Studies have investigated its biodegradation pathways and potential toxicity to aquatic organisms. While preliminary findings suggest that the compound exhibits moderate toxicity under certain conditions, further research is needed to fully understand its environmental fate and risks.
From an industrial perspective, the demand for 2,4-dibromo-1,3-dichloro-5-fluorobenzene is driven by its versatility across multiple sectors. Its use in specialty chemicals production has grown significantly over the past decade due to advancements in manufacturing technologies and increasing demand for high-performance materials.
In conclusion, 2,4-dibromo-1,3-dichloro-5-fluorobenzene (CAS No: 1160574-34-4) stands out as a critical compound with diverse applications across various industries. Ongoing research continues to uncover new opportunities for its utilization while addressing concerns related to safety and environmental impact.
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